molecular formula C12H16Cl2N4O B1602394 2-Amino-5-chloro-3-methylpyridine hemihydrate CAS No. 1173019-45-8

2-Amino-5-chloro-3-methylpyridine hemihydrate

Cat. No.: B1602394
CAS No.: 1173019-45-8
M. Wt: 303.18 g/mol
InChI Key: XUNMRTSHBBFPTI-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methylpyridine hemihydrate is a halogenated heterocyclic compound with the molecular formula C6H7ClN2·0.5H2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3-methylpyridine hemihydrate typically involves the chlorination of 3-methylpyridine followed by amination. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 5-position. The resulting 5-chloro-3-methylpyridine is then subjected to amination using ammonia or an amine source under controlled conditions to yield 2-Amino-5-chloro-3-methylpyridine .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The final product is typically purified through crystallization or distillation to obtain the desired hemihydrate form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-methylpyridine hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-3-methylpyridine hemihydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-methylpyridine hemihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-chloro-5-methylpyridine
  • 5-Amino-2-chloropyridine
  • 2-Amino-3-chloro-5-methylpyridine

Uniqueness

2-Amino-5-chloro-3-methylpyridine hemihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-3-methylpyridin-2-amine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7ClN2.H2O/c2*1-4-2-5(7)3-9-6(4)8;/h2*2-3H,1H3,(H2,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNMRTSHBBFPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)Cl.CC1=CC(=CN=C1N)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584752
Record name 5-Chloro-3-methylpyridin-2-amine--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-45-8
Record name 5-Chloro-3-methylpyridin-2-amine--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-45-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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